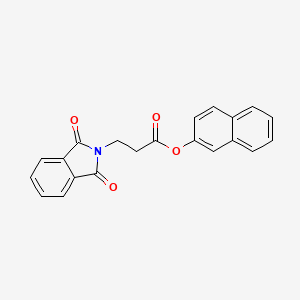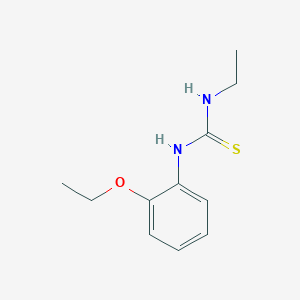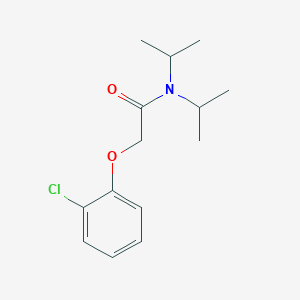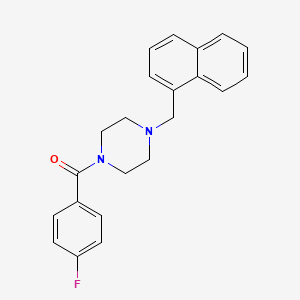
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as NDPP, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. NDPP is a derivative of isoindoline-1,3-dione and is known to possess a variety of biological and pharmacological properties.
Mechanism of Action
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate works by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine in the brain. By inhibiting these enzymes, 2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate increases the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been shown to have a variety of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and increasing antioxidant activity. Additionally, 2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been shown to have potential applications in the treatment of cancer, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several advantages for use in lab experiments, including its high yield and purity, as well as its ability to inhibit the activity of specific enzymes. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on 2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, including further studies on its mechanism of action, potential therapeutic applications in the treatment of neurological disorders, and its potential use in the treatment of cancer. Additionally, research could focus on developing new synthesis methods for 2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate and exploring its potential use in other fields, such as materials science.
Synthesis Methods
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be synthesized using a variety of methods, including the reaction of 2-naphthol with phthalic anhydride and subsequent reaction with ethyl acrylate. This method yields 2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate with a high yield and purity, making it a popular choice for researchers.
Scientific Research Applications
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been the subject of extensive scientific research due to its potential applications in various fields. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
naphthalen-2-yl 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-19(26-16-10-9-14-5-1-2-6-15(14)13-16)11-12-22-20(24)17-7-3-4-8-18(17)21(22)25/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJHGQZIEWRJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)

![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)

![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)



![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)

![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)